molecular formula C14H21NO3 B4700175 N-butyl-2-(4-methoxyphenoxy)propanamide

N-butyl-2-(4-methoxyphenoxy)propanamide

Cat. No.: B4700175
M. Wt: 251.32 g/mol
InChI Key: ZJRNHKKETXNNNF-UHFFFAOYSA-N
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Description

N-Butyl-2-(4-methoxyphenoxy)propanamide is a propanamide derivative characterized by a butyl chain attached to the nitrogen atom and a 4-methoxyphenoxy group at the second carbon of the propanamide backbone. This compound is of interest due to its structural versatility, which allows for modifications that influence physicochemical properties and biological activity.

Properties

IUPAC Name

N-butyl-2-(4-methoxyphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-4-5-10-15-14(16)11(2)18-13-8-6-12(17-3)7-9-13/h6-9,11H,4-5,10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRNHKKETXNNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(C)OC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(4-methoxyphenoxy)propanamide typically involves the reaction of 4-methoxyphenol with butylamine and a suitable acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(4-methoxyphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of N-butyl-2-(4-methoxyphenoxy)propylamine.

    Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

N-butyl-2-(4-methoxyphenoxy)propanamide has been investigated for its potential in various scientific research applications:

    Chemistry: Used as a model compound in studies of amide bond formation and cleavage.

    Biology: Studied for its effects on cellular metabolism and gene expression related to PPARα and PPARγ pathways.

    Medicine: Explored for its therapeutic potential in treating metabolic disorders such as type 2 diabetes and dyslipidemia.

Mechanism of Action

The mechanism of action of N-butyl-2-(4-methoxyphenoxy)propanamide involves its dual-agonistic activity on PPARα and PPARγ. By activating these receptors, the compound modulates the expression of genes involved in glucose and lipid metabolism. This leads to improved insulin sensitivity, reduced blood glucose levels, and favorable changes in lipid profiles.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

Table 1: Key Analogs with Aromatic Substituent Modifications
Compound Name Substituent(s) Key Features Reference
N-Butyl-2-(4-chlorophenyl)propanamide 4-Cl Synthesized via Ni-catalyzed arylation; higher electronegativity of Cl vs. OMe
N-Butyl-2-[4-(4-methoxyphenyl)-1H-triazol-1-yl]propanamide 4-OMe + triazole ring 81% yield; triazole enhances hydrogen bonding capacity
N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide 4-OMe + 2-F, 5-NH2 Fluorine improves metabolic stability; amino group enables conjugation
2-(4-Methoxybenzenethio)propanamide 4-OMe (S instead of O) Thioether linkage increases lipophilicity and redox activity

Key Observations :

  • Electron-Withdrawing vs.
  • Fluorine Substitution: The 2-fluoro, 5-amino derivative (CAS: 1020056-70-5) highlights how fluorine enhances metabolic stability while the amino group facilitates derivatization for drug discovery .

Backbone and Side Chain Modifications

Table 2: Modifications to the Propanamide Backbone or N-Substituent
Compound Name Backbone/Substituent Change Impact on Properties Reference
N-Methylpropanamide N-Me instead of N-butyl Reduced lipophilicity; simpler synthesis
N-Propylpropanamide N-propyl substituent Intermediate lipophilicity; industrial applications
N-(2-(1H-Benzimidazol-2-yl)ethyl)-2-(4-methoxyphenoxy)propanamide Benzimidazole side chain Enhanced biological activity (e.g., antimicrobial)

Key Observations :

Key Observations :

  • Catalytic Methods : Ni-catalyzed arylation (Entry 2) offers a mild route for C–C bond formation but requires careful optimization to avoid side reactions .
  • Click Chemistry : The triazole analog (Entry 1) benefits from high regioselectivity and modularity, enabling rapid diversification .
Table 4: Property Comparison of Selected Compounds
Compound Name LogP (Predicted) Solubility (aq.) Notable Biological Activity Reference
N-Butyl-2-(4-methoxyphenoxy)propanamide ~2.5 (estimated) Moderate Unknown (structural analogs suggest antioxidant potential)
N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide ~2.0 High Potential kinase inhibition (inferred from fluorophenyl analogs)
3-[(5-Chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide ~1.8 High Strong radical scavenging activity

Key Observations :

  • Solubility Trends: Amino and fluorine substituents (Entry 2) improve aqueous solubility compared to the butyl-OMe variant .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-butyl-2-(4-methoxyphenoxy)propanamide
Reactant of Route 2
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N-butyl-2-(4-methoxyphenoxy)propanamide

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